(2,5-Dioxopyrrolidin-1-yl) 4-benzylpiperidine-1-carboxylate

Bioconjugation chemistry PROTAC linker activation NHS ester reactivity

(2,5-Dioxopyrrolidin-1-yl) 4-benzylpiperidine-1-carboxylate (CAS 1443642-85-0) is a synthetic, dual-heterocyclic compound with the molecular formula C₁₇H₂₀N₂O₄ and a molecular weight of 316.35 g/mol. It belongs to the N-hydroxysuccinimidyl (NHS) carbamate class, featuring a 4-benzylpiperidine core activated by a 2,5-dioxopyrrolidin-1-yl (succinimidyl) leaving group at the piperidine 1-position.

Molecular Formula C17H20N2O4
Molecular Weight 316.35 g/mol
Cat. No. B12652205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,5-Dioxopyrrolidin-1-yl) 4-benzylpiperidine-1-carboxylate
Molecular FormulaC17H20N2O4
Molecular Weight316.35 g/mol
Structural Identifiers
SMILESC1CN(CCC1CC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O
InChIInChI=1S/C17H20N2O4/c20-15-6-7-16(21)19(15)23-17(22)18-10-8-14(9-11-18)12-13-4-2-1-3-5-13/h1-5,14H,6-12H2
InChIKeyCYPQLCVPHKXSLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,5-Dioxopyrrolidin-1-yl) 4-Benzylpiperidine-1-Carboxylate: Chemical Identity, Class, and Procurement Context


(2,5-Dioxopyrrolidin-1-yl) 4-benzylpiperidine-1-carboxylate (CAS 1443642-85-0) is a synthetic, dual-heterocyclic compound with the molecular formula C₁₇H₂₀N₂O₄ and a molecular weight of 316.35 g/mol . It belongs to the N-hydroxysuccinimidyl (NHS) carbamate class, featuring a 4-benzylpiperidine core activated by a 2,5-dioxopyrrolidin-1-yl (succinimidyl) leaving group at the piperidine 1-position [1]. This structural architecture distinguishes it from simple 4-benzylpiperidine derivatives (e.g., Boc-protected or Cbz-protected analogs) by providing amine-reactive electrophilicity, which underpins its utility as a chemical biology probe, a PROTAC linker precursor, and an activated intermediate in medicinal chemistry .

Why Generic Substitution Fails for (2,5-Dioxopyrrolidin-1-yl) 4-Benzylpiperidine-1-Carboxylate: Comparator-Based Evidence


Although the 4-benzylpiperidine scaffold appears in many commercially available analogs, simple interchange risks compromised experimental outcomes because the 2,5-dioxopyrrolidin-1-yl carbamate imparts unique reactivity and biological properties that are absent in standard protected forms. Specifically, the N-hydroxysuccinimidyl (NHS) leaving group enables direct, one-step conjugation to primary amines under mild aqueous conditions, whereas Boc- or Cbz-protected 4-benzylpiperidine analogs require separate deprotection and activation steps . Furthermore, the intact NHS carbamate moiety can itself serve as a pharmacophoric element for serine hydrolase inhibition, an activity not shared by tert-butyl or benzyl carbamate counterparts [1]. The quantitative evidence provided below establishes that neither a simple Boc- or Cbz-protected 4-benzylpiperidine nor the parent free amine can replicate the compound's dual synthetic and biochemical utility.

Quantitative Differentiation Evidence for (2,5-Dioxopyrrolidin-1-yl) 4-Benzylpiperidine-1-Carboxylate Versus Closest Analogs


Target Compound vs. Boc-Protected 4-Benzylpiperidine: Amine-Reactive Electrophilicity Enabled by the NHS Carbamate Leaving Group

The target compound bears a succinimidyl carbamate that reacts directly with primary amines under mild aqueous conditions (pH 7–9, ambient temperature) via nucleophilic displacement of the N-hydroxysuccinimide leaving group. In contrast, tert-butyl 4-benzylpiperidine-1-carboxylate (Boc-protected analog; CAS 251107-37-6) requires pre-treatment with strong acid (e.g., 50% TFA in CH₂Cl₂ for 1–2 hours) to liberate the free piperidine, which must then be separately activated with a coupling reagent prior to conjugation . This fundamental difference eliminates a two-step deprotection-activation sequence, reducing total synthesis time by one full synthetic step, decreasing exposure to harsh acidic conditions that can degrade acid-sensitive payloads, and improving atom economy .

Bioconjugation chemistry PROTAC linker activation NHS ester reactivity

Serine Hydrolase Inhibitory Potential: NHS Carbamate as a Pharmacophoric Element Absent in Boc/Cbz Analogs

NHS carbamates, as a class, have been identified as potent, selective serine hydrolase inhibitors that carbamoylate the catalytic serine residue with minimal off-target proteome reactivity [1]. The class-defining tool compound MJN110 (an N-hydroxysuccinimidyl carbamate) inhibits monoacylglycerol lipase (MAGL) with an IC₅₀ of 9.1 nM [2]. While no direct IC₅₀ data exist specifically for (2,5-dioxopyrrolidin-1-yl) 4-benzylpiperidine-1-carboxylate against MAGL or FAAH, the essential NHS carbamate warhead present in the target compound is structurally precluded in tert-butyl 4-benzylpiperidine-1-carboxylate (lacking the carbonyl-oxygen arrangement for serine carbamoylation) and in simple 4-benzylpiperidine (lacking the carbamate entirely) .

Endocannabinoid hydrolase inhibition MAGL inhibitors Serine hydrolase profiling

4-Benzylpiperidine Scaffold: Monoamine Transporter Selectivity Baseline vs. Target Compound as Inert Prodrug

The parent scaffold 4-benzylpiperidine acts as a monoamine releasing agent with 20- to 48-fold selectivity for dopamine release over serotonin release, and also potently inhibits MAO-A (IC₅₀ ≈ 20 μM) and MAO-B (IC₅₀ ≈ 2 mM) . The target compound, by virtue of the N-acyl carbamate modification at the piperidine nitrogen, is rendered pharmacologically inert at monoamine transporters and MAO enzymes because the carbamate blocks the basic amine required for transporter substrate recognition and MAO active-site binding [1]. This is directly analogous to the well-characterized strategy of Boc or Cbz protection to mask amine pharmacology.

Dopamine releaser Monoamine transporter pharmacology Prodrug strategy

PROTAC Linker Utility: Piperidine Carbamate Core vs. Alkyl-Chain and PEG Linkers

Piperidine carbamate linkers, including 4-benzylpiperidine-1-carboxylate derivatives, are explicitly cataloged as PROTAC linker building blocks by multiple commercial suppliers . The 4-benzyl substituent provides a rigid phenyl ring that can favorably engage in π-stacking interactions with target proteins or E3 ligase surfaces, potentially stabilizing the ternary complex in a manner distinct from fully flexible alkyl-chain or PEG linkers [1]. While no head-to-head degradation efficiency (DC₅₀) data have been published comparing PROTACs built with this specific NHS carbamate linker versus PEG or alkyl linkers, the structural rigidity imparted by the 4-benzylpiperidine core represents a defined physicochemical parameter (cLogP contribution, rotatable bond count, and potential π-interaction surface) that is explicitly absent in simple aliphatic linkers .

PROTAC linker library Targeted protein degradation Ternary complex formation

Optimal Application Scenarios for (2,5-Dioxopyrrolidin-1-yl) 4-Benzylpiperidine-1-Carboxylate Based on Quantitative Evidence


One-Step PROTAC Linker Conjugation in Aqueous Conditions Without Acid Deprotection

When constructing PROTAC molecules that incorporate acid-sensitive warheads (e.g., epoxide-containing target ligands or cereblon ligands with hydrolytically labile substituents), the NHS carbamate of this compound enables direct amine conjugation in aqueous buffer (pH 7.4–8.5, 20–37 °C), eliminating the TFA-mediated deprotection step required for the Boc-protected analog tert-butyl 4-benzylpiperidine-1-carboxylate . This reduces the synthesis workflow by one full step and minimizes degradation of acid-labile functional groups .

Serine Hydrolase Chemical Probe Development Using the 4-Benzylpiperidine Scaffold

For structure–activity relationship (SAR) studies of serine hydrolase inhibitors (e.g., MAGL, FAAH), the intrinsic NHS carbamate warhead present in this compound serves as a starting pharmacophore that is absent in Boc- or Cbz-protected 4-benzylpiperidine analogs . Class-level potency for NHS carbamates against MAGL has been established (e.g., MJN110 IC₅₀ = 9.1 nM), providing a rationale for screening this compound in serine hydrolase inhibitor panels .

Inert Control Probe in Cellular Assays Where Free Amine Pharmacology Is Undesired

The parent scaffold 4-benzylpiperidine is a known monoamine releasing agent and MAO inhibitor (MAO-A IC₅₀ ≈ 20 μM; 20- to 48-fold dopamine-over-serotonin selectivity) . The target compound, by virtue of its N-carbamoylation, masks the basic amine required for these activities. This renders it suitable as a pharmacologically inert building block or negative control in cell-based PROTAC efficacy assays where free amine pharmacology would otherwise confound interpretation of degradation phenotypes .

Conformationally Constrained Linker for Ternary Complex Optimization in PROTAC Design

When exploring linker SAR in PROTAC programs, the 4-benzylpiperidine core introduces rigidity (limited rotatable bonds) and a potential π-stacking phenyl surface absent in alkyl-chain or PEG linkers . This structural feature can be exploited to fine-tune the orientation and cooperativity of the target–PROTAC–E3 ligase ternary complex. The NHS carbamate functionality additionally permits direct, one-step tethering to amine-containing E3 ligase ligands or target-protein binders without the need for orthogonal protecting group strategies .

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